2,3,4-Tribromo-1-chlorodibenzo[b,d]furan
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Overview
Description
2,3,4-Tribromo-1-chlorodibenzo[b,d]furan is a halogenated derivative of dibenzofuran, characterized by the presence of three bromine atoms and one chlorine atom on the dibenzofuran core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Tribromo-1-chlorodibenzo[b,d]furan typically involves the bromination and chlorination of dibenzofuran. The process can be carried out using bromine and chlorine in the presence of a catalyst under controlled conditions to ensure selective halogenation at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis starting from commercially available dibenzofuran. The process includes:
Bromination: Dibenzofuran is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce bromine atoms at the 2, 3, and 4 positions.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chlorine atom at the 1 position.
Chemical Reactions Analysis
Types of Reactions: 2,3,4-Tribromo-1-chlorodibenzo[b,d]furan can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2,3,4-Tribromo-1-chlorodibenzo[b,d]furan has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving halogenated aromatic compounds and their biological effects.
Medicine: Research into its potential pharmacological properties, including antimicrobial and anticancer activities, is ongoing.
Industry: It can be used in the development of new materials with specific properties, such as flame retardants.
Mechanism of Action
The mechanism of action of 2,3,4-Tribromo-1-chlorodibenzo[b,d]furan involves its interaction with various molecular targets. The halogen atoms can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It can modulate the activity of certain receptors, affecting cellular signaling pathways.
Comparison with Similar Compounds
- 3-Bromo-1-chlorodibenzo[b,d]furan
- 4-Bromo-1-chlorodibenzo[b,d]furan
- 1-Bromo-3-chlorodibenzo[b,d]furan
Comparison: 2,3,4-Tribromo-1-chlorodibenzo[b,d]furan is unique due to the specific positions of the bromine and chlorine atoms, which confer distinct chemical and physical properties. Compared to its analogs, this compound may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H4Br3ClO |
---|---|
Molecular Weight |
439.32 g/mol |
IUPAC Name |
2,3,4-tribromo-1-chlorodibenzofuran |
InChI |
InChI=1S/C12H4Br3ClO/c13-8-9(14)11(16)7-5-3-1-2-4-6(5)17-12(7)10(8)15/h1-4H |
InChI Key |
XEXMRIOGENRQQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=C(C(=C3Cl)Br)Br)Br |
Origin of Product |
United States |
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